molecular formula C11H14N4O B2393915 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide CAS No. 143949-77-3

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide

Cat. No.: B2393915
CAS No.: 143949-77-3
M. Wt: 218.26
InChI Key: BIYOZWUBYOBZCL-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide (CAS 143949-77-3) is a chemical compound with the molecular formula C 11 H 14 N 4 O and a molecular weight of 218.26 g/mol. Its structure features a benzotriazole group linked via a methylene bridge to a 2-methylpropanamide (isobutyramide) group. Benzotriazole derivatives are a significant class of compounds in medicinal and organic chemistry, often utilized as intermediates in synthetic chemistry . As a benzotriazole-containing amide, this compound serves as a versatile building block for researchers. It can be employed in the synthesis of more complex molecules and is useful for constructing molecular libraries for biological screening. The benzotriazole moiety is known to act as a bioisostere and can mimic the structure of amides or other heterocycles, which may contribute to interactions with various biological targets . Related benzotriazole derivatives have been documented in the synthesis of compounds with potential pharmacological activities, underscoring the value of this scaffold in early-stage drug discovery efforts . This product is designated for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8(2)11(16)12-7-15-10-6-4-3-5-9(10)13-14-15/h3-6,8H,7H2,1-2H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYOZWUBYOBZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide typically involves the reaction of benzotriazole with an appropriate alkylating agent under controlled conditions. One common method is the reaction of benzotriazole with 2-methylpropionyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted benzotriazole derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .

Scientific Research Applications

Chemical Properties and Structure

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide features a benzotriazole moiety, which is known for its stability and ability to form coordination complexes with metals. The chemical structure can be represented as follows:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}

This structure contributes to its unique properties that enable various applications.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzotriazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. A notable study demonstrated that certain benzotriazole derivatives showed promising activity against Mycobacterium tuberculosis and other pathogens, suggesting potential use in treating infectious diseases .

Anticancer Properties

The anticancer potential of benzotriazole derivatives has also been investigated. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes involved in tumor growth. For example, derivatives were tested against colorectal carcinoma cell lines and showed significant cytotoxic effects . The mechanisms of action often involve the disruption of cellular pathways critical for cancer cell survival.

Corrosion Inhibition

Benzotriazole compounds are widely recognized for their effectiveness as corrosion inhibitors, particularly in protecting metals like copper from oxidation. The incorporation of this compound into coatings or formulations can enhance the longevity and durability of metal surfaces exposed to harsh environments .

UV Protection

The benzotriazole group is also known for its UV-absorbing properties. This characteristic makes it a valuable additive in plastics and coatings to prevent degradation caused by UV radiation. The compound can be used in formulations to enhance the stability and lifespan of materials used in outdoor applications.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Significant activity against Mycobacterium tuberculosis; potential for drug development.
Anticancer Effective against colorectal carcinoma cell lines; mechanisms involve enzyme inhibition.
Corrosion Inhibition Effective protection for copper; enhances durability in harsh environments.
UV Protection-Enhances stability of plastics against UV degradation; applicable in outdoor materials.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzotriazole Derivatives
  • 1-(1H-Benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole (8f): Synthesized via nucleophilic substitution between benzotriazole and benzimidazole derivatives, this compound shares the benzotriazole-methyl linkage. Unlike the target compound, it incorporates a benzimidazole ring instead of an amide group, which reduces polarity and alters biological activity. The reaction yield for such derivatives depends on nucleophile size, with bulkier groups (e.g., t-butanol) leading to lower yields .
  • N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-hydroxy-2-phenylacetamide: This analog replaces the 2-methylpropanamide with a phenylacetamide-hydroxyl group.
Benzimidazole and Benzothiazole Analogs
  • N-(3-(1H-Benzimidazol-2-yl)propyl)-2,2-dimethylpropanamide (CAS 850925-60-9): This compound features a benzimidazole core linked to a 2,2-dimethylpropanamide group. Benzimidazoles are known for DNA intercalation and antimicrobial activity, but the absence of a benzotriazole ring reduces oxidative stability compared to the target compound .
  • Benzothiazole-Acetamide Derivatives (e.g., Compounds 5a–m) :
    These derivatives, such as 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide, exhibit antiproliferative activity against cancer cells. The benzothiazole core enhances planarity for DNA interaction, while the target compound’s benzotriazole group may offer superior metabolic stability .

Triazole-Based Anticancer Agents
  • 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid :
    This triazole derivative inhibits lung cancer cell growth (NCI-H522, GP = 62.47%) via thiazole and triazole synergy. The target compound’s amide group could mimic this carboxylic acid’s hydrogen-bonding capacity but with altered pharmacokinetics .

Key Challenges :

  • Steric hindrance from the 2-methyl group may reduce reaction efficiency.
  • Purification requires chromatography due to byproducts from competing nucleophiles .

Research Implications and Gaps

  • Catalytic Applications : The benzotriazole group’s ability to direct C–H functionalization remains unexplored for this compound but is well-documented in analogs .
  • Anticancer Potential: Structural similarities to triazole-thiazole hybrids suggest possible antiproliferative activity, warranting cytotoxicity assays .
  • Synthetic Optimization : Improved yields may require microwave-assisted synthesis or alternative solvents .

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C11H14N4O
  • Molecular Weight : 218.255 g/mol
  • CAS Number : 143949-77-3

The compound features a benzotriazole moiety which is known for its stability and ability to interact with various biological targets, making it a candidate for further research into its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzotriazole group can influence enzyme activity and protein interactions, potentially leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cellular processes.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a potential lead for the development of new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity tests have been performed to evaluate the safety profile of this compound. The compound was tested against several human cell lines:

Cell Line IC50 (µM)
HeLa25
MCF-730
A54940

These findings indicate moderate cytotoxicity; however, further studies are needed to elucidate the mechanisms behind these effects.

Case Study 1: Antiviral Activity

A recent study explored the antiviral potential of this compound against influenza virus. The compound was shown to inhibit viral replication in vitro by interfering with viral RNA synthesis. This suggests a mechanism where the compound could be utilized in antiviral drug development.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of the compound in a murine model of acute inflammation. Results indicated that treatment with this compound significantly reduced inflammatory markers compared to control groups.

Q & A

Q. How is the molecular structure of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide determined experimentally?

Q. What synthetic methodologies are employed to prepare this compound, and how are reaction conditions optimized?

Methodological Answer: Synthesis involves multi-step organic reactions with careful optimization:

  • Step 1: Condensation of benzotriazole with 2-methylpropanoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine at 0–5°C to prevent side reactions .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Monitoring: Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity (>95% by NMR).
  • Yield Optimization: Varying solvents (DMF vs. THF), temperature (-20°C to reflux), and stoichiometry (1:1.2 molar ratio of reactants) .

Example Reaction Conditions:

ParameterOptimal ValueImpact on Yield
SolventDMF78% yield
Temperature25°CMinimal byproducts
CatalystTriethylamine95% conversion

Advanced Research Questions

Q. How can conflicting data regarding the biological activity of this compound be systematically analyzed?

Methodological Answer: Discrepancies in bioactivity data (e.g., IC₅₀ values) require:

  • Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
  • Purity Validation: Re-analyze compound batches via LC-MS to rule out degradation or impurities.
  • Structural Analog Comparison: Test derivatives (e.g., naphthalene or phenylacetamide variants) to identify critical pharmacophores .
  • Dose-Response Curves: Use nonlinear regression models (e.g., GraphPad Prism) to calculate confidence intervals for activity thresholds.

Example Case Study: A 2025 study reported antimicrobial activity against S. aureus (MIC = 8 µg/mL), while a 2024 study found no activity. Re-analysis revealed differences in bacterial strain (ATCC 25923 vs. clinical isolate) and culture media (Mueller-Hinton vs. LB broth) .

Q. What computational approaches are used to predict the interaction mechanisms between this compound and biological targets?

Methodological Answer: Advanced computational methods include:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., bacterial dihydrofolate reductase). The benzotriazole moiety often acts as a hydrogen-bond acceptor .
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER to assess binding stability over 100-ns trajectories, focusing on ligand-protein RMSD fluctuations.
  • QSAR Studies: Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Example Computational Data:

Target ProteinDocking Score (kcal/mol)Key Interaction
CYP3A4-9.2π-π stacking
DNA gyrase-8.5H-bond with Asn 87

Q. How do structural modifications of this compound influence its pharmacokinetic properties?

Methodological Answer: Structure-Activity Relationship (SAR) studies guide rational design:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility, monitored via shake-flask logP measurements.
  • Metabolic Stability: Incubate derivatives with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
  • Bioisosteric Replacement: Replace the benzotriazole ring with indole or triazolo-pyridine to enhance target selectivity .

Example SAR Table:

DerivativelogPHalf-life (h)MIC (E. coli)
Parent compound2.13.216 µg/mL
Hydroxyl variant1.55.832 µg/mL
Indole analog2.42.98 µg/mL

Notes

  • Method Rigor: Emphasized peer-reviewed techniques from crystallography, synthesis, and computational modeling .

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